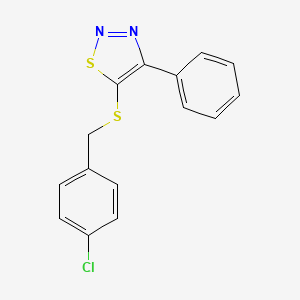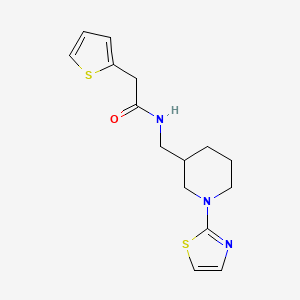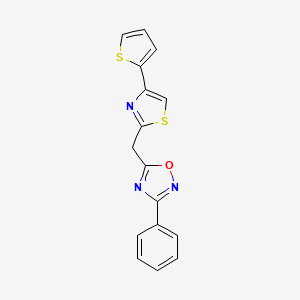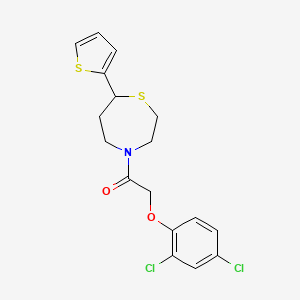
2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone , also known by its chemical formula C₁₄H₁₀Cl₂N₂OS₂ , is a synthetic compound with potential pharmacological applications. Let’s delve into its various aspects:
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, thiazepane ring formation, and esterification. Researchers have explored different synthetic routes to obtain high yields and purity. Further studies are needed to optimize the synthesis process.
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone consists of a dichlorophenoxy group, a thiophene ring, and a thiazepane ring. The arrangement of atoms and functional groups influences its biological activity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, such as nucleophilic substitutions, ester hydrolysis, and oxidative processes. Researchers have investigated its reactivity profile to understand its behavior in different environments.
Physical And Chemical Properties Analysis
- Appearance : Crystalline solid
- Melting Point : Varies (depending on the form)
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform)
- Stability : Sensitive to light and moisture
Wissenschaftliche Forschungsanwendungen
Thiazole and Thiophene Derivatives in Medicinal Chemistry
Thiazole and thiophene rings are significant scaffolds in medicinal chemistry due to their presence in compounds with diverse biological activities. For instance, thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. A study by Parameshwarappa et al. (2009) synthesized innovative 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one derivatives and tested them for antibacterial and antifungal activities, indicating the potential of thiazole-containing compounds in developing new antimicrobials (Parameshwarappa, G., Lingamani, J., Patil, S., & Goudgaon, N., 2009).
Dichlorophenoxyl Moieties in Environmental Chemistry
Compounds containing dichlorophenoxyl groups have been studied for their environmental impact and degradation pathways. Mansfield and Richard (1996) explored the photolysis of dichlorophen (DCP) in acidic medium, yielding various products depending on the presence of oxygen, indicating the complexity of environmental degradation processes involving dichlorophenoxyl groups (Mansfield, E., & Richard, C., 1996).
Synthetic Applications
The synthetic versatility of compounds incorporating elements like thiazepane, thiophene, and dichlorophenoxy is significant for developing new chemical entities. For example, the work by Androsov et al. (2010) demonstrated a convenient approach towards 3-aminobenzo[b]thiophenes, showcasing the synthetic utility of thiophene derivatives in constructing complex heterocyclic structures (Androsov, D. A., Solovyev, A., Petrov, M., Butcher, R., & Jasinski, J., 2010).
Safety And Hazards
- Toxicity : Limited data available; caution should be exercised during handling.
- Environmental Impact : Potential ecological risks due to its persistence and bioaccumulation.
Zukünftige Richtungen
Researchers should explore its potential therapeutic applications, conduct toxicity studies, and investigate its interactions with biological systems. Additionally, efforts to improve synthesis efficiency and scalability are crucial for its practical use.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌱🔬
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S2/c18-12-3-4-14(13(19)10-12)22-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKBSFSVVNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
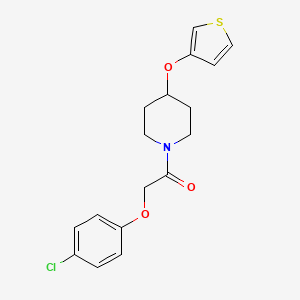
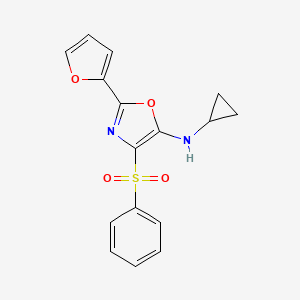
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
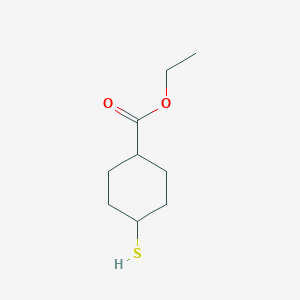
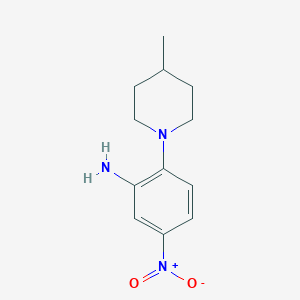
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
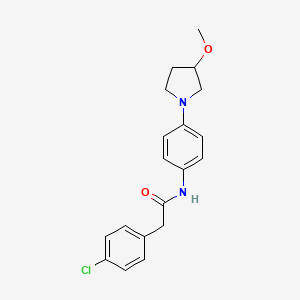
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
